molecular formula C22H24N2O3S B11318073 6,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11318073
M. Wt: 396.5 g/mol
InChI Key: PZFDZGYHDJMZCH-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrolidine ring, and a thiophene moiety

Preparation Methods

The synthesis of 6,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the formation of the chromene core, followed by the introduction of the pyrrolidine and thiophene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: The pyrrolidine and thiophene groups can undergo substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromene core and the attached functional groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and molecules with pyrrolidine or thiophene groups. Compared to these compounds, 6,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity. Some similar compounds include:

  • 4H-chromene-2-carboxamide derivatives
  • Pyrrolidine-containing molecules
  • Thiophene-based compounds

This compound’s uniqueness lies in its multi-functional nature, allowing it to participate in a wide range of chemical and biological processes.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-14-10-16-18(25)12-20(27-19(16)11-15(14)2)22(26)23-13-17(21-6-5-9-28-21)24-7-3-4-8-24/h5-6,9-12,17H,3-4,7-8,13H2,1-2H3,(H,23,26)

InChI Key

PZFDZGYHDJMZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCCC4

Origin of Product

United States

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